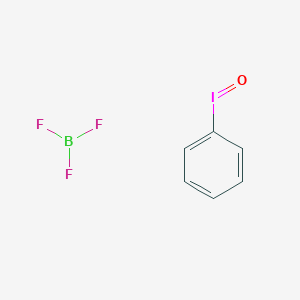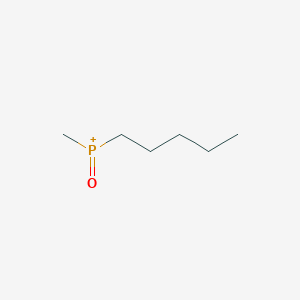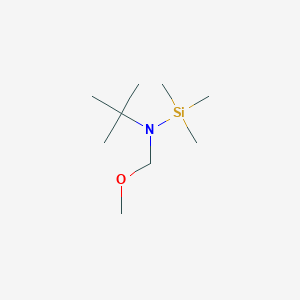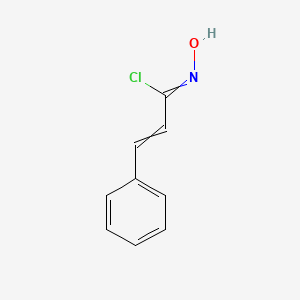![molecular formula C17H18N2O3 B14317409 N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide CAS No. 113791-61-0](/img/structure/B14317409.png)
N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide is an organic compound with a complex structure that includes both hydrazide and ether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-(2-oxo-2-phenylethoxy)aniline. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives.
Aplicaciones Científicas De Investigación
N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: A simpler analog with similar functional groups.
2-(2-Phenylethoxy)aniline: Shares part of the structure with the target compound.
Hydrazides: A class of compounds with similar hydrazide functionality.
Uniqueness
N’,N’-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide is unique due to its combination of hydrazide and ether functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
113791-61-0 |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
N-(dimethylamino)-N-(2-phenacyloxyphenyl)formamide |
InChI |
InChI=1S/C17H18N2O3/c1-18(2)19(13-20)15-10-6-7-11-17(15)22-12-16(21)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
Clave InChI |
CWAJIHUIGJRVMZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(C=O)C1=CC=CC=C1OCC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)




![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)



